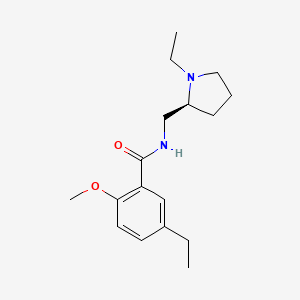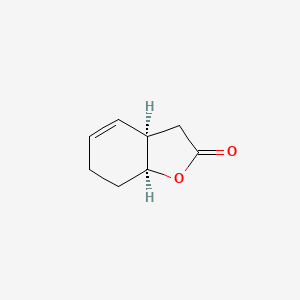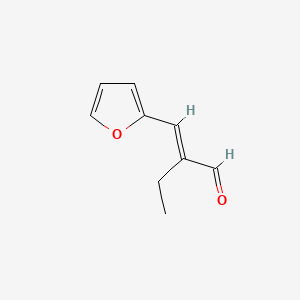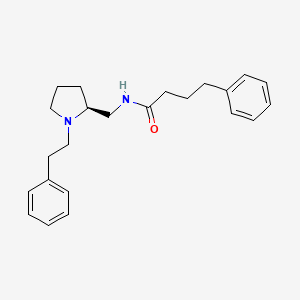
(S)-N-((1-Phenethylpyrrolidin-2-yl)methyl)-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-((1-Phenethylpyrrolidin-2-yl)methyl)-4-phenylbutanamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine ring, a phenethyl group, and a phenylbutanamide moiety, making it an interesting subject for chemical and pharmacological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((1-Phenethylpyrrolidin-2-yl)methyl)-4-phenylbutanamide typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an aldehyde or ketone.
Attachment of the Phenethyl Group: The phenethyl group is introduced via a nucleophilic substitution reaction, where a phenethyl halide reacts with the pyrrolidine ring.
Formation of the Phenylbutanamide Moiety: The final step involves the formation of the amide bond between the pyrrolidine derivative and 4-phenylbutanoic acid or its derivatives.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-((1-Phenethylpyrrolidin-2-yl)methyl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-N-((1-Phenethylpyrrolidin-2-yl)methyl)-4-phenylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-N-((1-Phenethylpyrrolidin-2-yl)methyl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-N-((1-Phenethylpyrrolidin-2-yl)methyl)-4-phenylbutanamide: The enantiomer of the compound with different stereochemistry.
N-((1-Phenethylpyrrolidin-2-yl)methyl)-4-phenylbutanamide: The racemic mixture containing both (S) and ® enantiomers.
N-((1-Phenethylpyrrolidin-2-yl)methyl)-4-phenylbutanoic acid: A related compound with a carboxylic acid group instead of an amide.
Uniqueness
(S)-N-((1-Phenethylpyrrolidin-2-yl)methyl)-4-phenylbutanamide is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets
Eigenschaften
CAS-Nummer |
828928-58-1 |
|---|---|
Molekularformel |
C23H30N2O |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
4-phenyl-N-[[(2S)-1-(2-phenylethyl)pyrrolidin-2-yl]methyl]butanamide |
InChI |
InChI=1S/C23H30N2O/c26-23(15-7-13-20-9-3-1-4-10-20)24-19-22-14-8-17-25(22)18-16-21-11-5-2-6-12-21/h1-6,9-12,22H,7-8,13-19H2,(H,24,26)/t22-/m0/s1 |
InChI-Schlüssel |
HFTIKXYSNDRVRI-QFIPXVFZSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)CCC2=CC=CC=C2)CNC(=O)CCCC3=CC=CC=C3 |
Kanonische SMILES |
C1CC(N(C1)CCC2=CC=CC=C2)CNC(=O)CCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


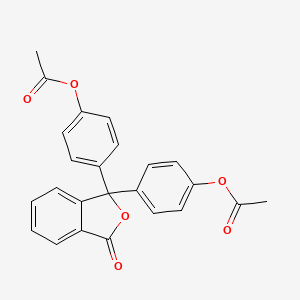
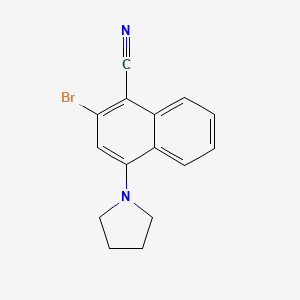
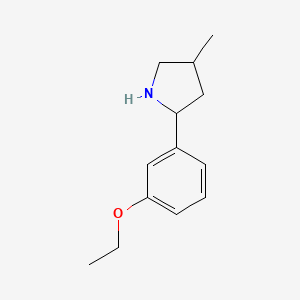
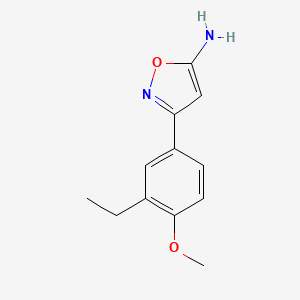
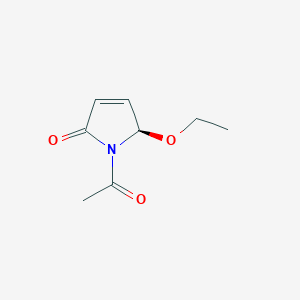

![1H-Benz[f]indene-1,3(2H)-dione, 5,6,7,8-tetrabromo-2-(3-hydroxy-2-quinolinyl)-](/img/structure/B12890329.png)

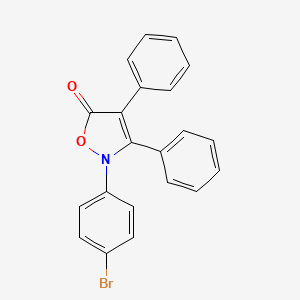

![ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B12890357.png)
